molecular formula C16H15N3O4 B4036159 N-(4-acetamido-3-methylphenyl)-4-nitrobenzamide

N-(4-acetamido-3-methylphenyl)-4-nitrobenzamide

Cat. No.: B4036159
M. Wt: 313.31 g/mol
InChI Key: GAYUQSLPZPSWJY-UHFFFAOYSA-N
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Description

N-(4-acetamido-3-methylphenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(acetylamino)-3-methylphenyl]-4-nitrobenzamide is 313.10625597 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivation and DNA Interaction

N-[4-(acetylamino)-3-methylphenyl]-4-nitrobenzamide, as a chemical entity, does not have direct research findings under its specific name in the available literature. However, exploring related compounds and functionalities provides insight into the types of research applications chemicals with similar structures could have. For instance, research on derivatives of nitrobenzamides, such as CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), shows its bioactivation by enzymes like DT diaphorase, leading to cytotoxicity through the formation of DNA-DNA interstrand crosslinks. This mechanism highlights the potential for similar compounds to be studied for their bioactivation properties and effects on DNA (Knox et al., 1991).

Synthesis and Antibacterial Activity

The synthesis and evaluation of derivatives with modifications at the nitrobenzamide moiety have been conducted, demonstrating potential antibacterial activity. For instance, derivatives synthesized to explore antibacterial properties against various pathogens show how structural changes can influence biological activity, suggesting that N-[4-(acetylamino)-3-methylphenyl]-4-nitrobenzamide and its analogs could be valuable in developing new antibacterial agents (Ravichandiran et al., 2015).

Nonlinear Optical Properties

Research on hydrazones related to nitrobenzamide compounds has revealed their potential in nonlinear optical applications. Studies on the nonlinear optical properties of such compounds suggest that they could serve as candidates for optical device applications, such as optical limiters and switches. This opens up avenues for research into N-[4-(acetylamino)-3-methylphenyl]-4-nitrobenzamide derivatives for their optical properties and applications in materials science (Naseema et al., 2010).

Molecular Docking and Biological Evaluation

Further, the exploration of nitrobenzamide derivatives through molecular docking studies and their biological evaluation, particularly in the context of antibacterial and antifungal activities, provides a framework for understanding how N-[4-(acetylamino)-3-methylphenyl]-4-nitrobenzamide might interact with biological targets. Such studies highlight the potential for this compound and its derivatives in drug discovery and development (He et al., 2014).

Properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-9-13(5-8-15(10)17-11(2)20)18-16(21)12-3-6-14(7-4-12)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYUQSLPZPSWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.